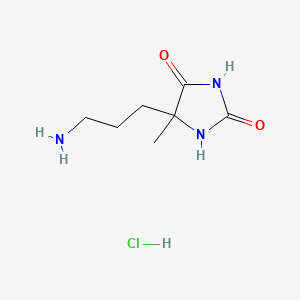
5-(3-Aminopropyl)-5-methylimidazolidine-2,4-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminopropyl)-5-methylimidazolidine-2,4-dione hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-5-methylimidazolidine-2,4-dione hydrochloride typically involves the reaction of 5-methylimidazolidine-2,4-dione with 3-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction for a certain period to achieve optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Aminopropyl)-5-methylimidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidine derivatives, while reduction can produce amine-functionalized compounds.
Wissenschaftliche Forschungsanwendungen
5-(3-Aminopropyl)-5-methylimidazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(3-Aminopropyl)-5-methylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Aminopropyl)triethoxysilane: An aminosilane used for surface functionalization.
N-(3-Aminopropyl)methacrylamide hydrochloride: Used in polymer synthesis and biomedical applications.
Uniqueness
5-(3-Aminopropyl)-5-methylimidazolidine-2,4-dione hydrochloride is unique due to its imidazolidine core structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H14ClN3O2 |
|---|---|
Molekulargewicht |
207.66 g/mol |
IUPAC-Name |
5-(3-aminopropyl)-5-methylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C7H13N3O2.ClH/c1-7(3-2-4-8)5(11)9-6(12)10-7;/h2-4,8H2,1H3,(H2,9,10,11,12);1H |
InChI-Schlüssel |
UGLUWKSIEOMPBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC(=O)N1)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)
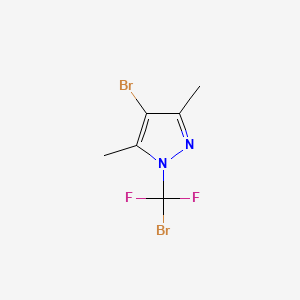
![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)
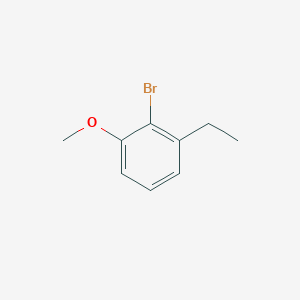

amine hydrochloride](/img/structure/B13452546.png)
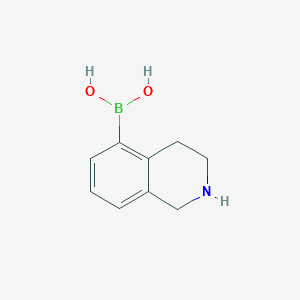


![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)
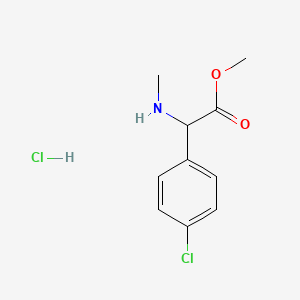
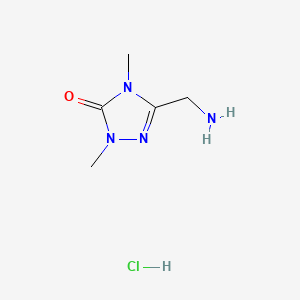
![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)
